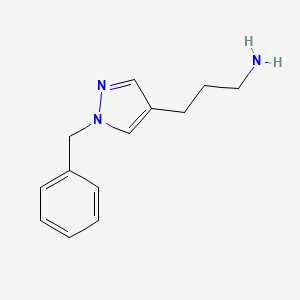

3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine

Descripción

Propiedades

IUPAC Name |

3-(1-benzylpyrazol-4-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-8-4-7-13-9-15-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYFZGRPVSOUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of Pyrazole Derivatives: A Technical Guide

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Scope: Advanced structural elucidation using NMR (

Executive Summary: The Pyrazole Challenge

Pyrazole derivatives are ubiquitous in pharmacophores (e.g., Celecoxib, Sildenafil) due to their ability to act as both hydrogen bond donors and acceptors.[1] However, their characterization is complicated by annular tautomerism and regioisomerism during synthesis (e.g., N-alkylation of asymmetric pyrazoles).[1]

This guide provides a self-validating spectroscopic framework to distinguish between:

-

1H- vs. 2H- tautomers in solution.

-

1,3- vs. 1,5-disubstituted isomers (a common synthetic ambiguity).[1]

-

Inter- vs. Intramolecular hydrogen bonding states.

Infrared (IR) Spectroscopy: The Fingerprint of Functionalization

While NMR provides atomic resolution, IR is the first line of defense for assessing hydrogen bonding networks and ring functionalization.

Characteristic Vibrational Bands

| Vibrational Mode | Frequency ( | Diagnostic Value |

| 3400 – 3500 | Sharp band; indicates non-hydrogen bonded species (rare in solid state). | |

| 3100 – 3275 | Broad, intense band. Indicates intermolecular H-bonding (dimers/oligomers).[1] | |

| 3020 – 3100 | Weak/Medium. Distinguishes aromatic C-H from aliphatic substituents. | |

| 1580 – 1600 | Characteristic of the pyrazole core.[2] Shifts depending on conjugation. | |

| 1480 – 1530 | Skeletal ring vibrations. |

Expert Insight:

-

H-Bonding Analysis: In dilute CCl

solution, the broadngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Substituent Effects: Electron-withdrawing groups (e.g., -NO

, -CFngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

NMR Spectroscopy: The Primary Tool for Elucidation

3.1 Proton (

H) NMR

The pyrazole ring protons exhibit distinct chemical environments.

-

H-4 (C-H): The most shielded ring proton, typically appearing at

6.0 – 6.6 ppm .ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

H-3/H-5 (C-H): Deshielded due to proximity to nitrogen, appearing at

7.2 – 8.6 ppm .ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

N-H: Highly variable (

9.0 – 13.5 ppm ). Broadens or disappears in protic solvents due to exchange.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Coupling Constants (

-

Hzngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - Hz

-

Note: In N-unsubstituted pyrazoles undergoing fast tautomeric exchange, H3 and H5 appear equivalent, and the observed coupling to H4 is an average of

andngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

3.2 Carbon (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C) NMR[2]

-

C-4: Upfield resonance (

103 – 110 ppm ).[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

C-3/C-5: Downfield resonance (

128 – 160 ppm ).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Differentiation: C-3 and C-5 can often be distinguished in N-substituted pyrazoles. C-5 (adjacent to the pyrrole-like N1) is typically more shielded than C-3 (adjacent to the pyridine-like N2) unless strong steric or electronic factors intervene.

3.3 Nitrogen (

N) NMR – The Gold Standard for Tautomerism

Nitrogen NMR is the most powerful tool for determining the protonation state and tautomeric form.

-

Pyrrole-like N (N-H): Shielded,

-160 to -190 ppm (relative to CHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Pyridine-like N (N=): Deshielded,

-60 to -100 ppm.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Tautomeric Averaging: If fast exchange occurs, a single broad signal is observed at the weighted average position.

Structural Elucidation Workflow (Regiochemistry)

One of the most critical tasks is distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers formed during the reaction of hydrazines with unsymmetrical 1,3-diketones.[1]

The Logic:

-

NOE/ROESY: In a 1,5-isomer, the N-substituent is spatially close to the C-5 substituent (or H-5).[1] In a 1,3-isomer, the N-substituent is close to H-5 (or C-5 substituent) only if C-5 is unsubstituted, but far from the C-3 group.[1]

-

HMBC: Look for

correlations. The N-alkyl protons will correlate with C-5 in both isomers, but the intensity and specific long-range couplings to the C-4 proton can differ.

Decision Logic Diagram

Caption: Logical workflow for distinguishing 1,3- vs 1,5-disubstituted pyrazoles using NOE and

Experimental Protocols

Protocol A: Solvent Selection for Tautomer Trapping

The choice of solvent dictates whether you observe discrete tautomers or an average structure.

-

DMSO-d

/ DMF-d -

CDCl

/ C

Protocol B: NMR Sample Preparation

-

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d

(preferred for full characterization). -

Water Removal: Traces of water catalyze proton exchange. Use fresh ampules or dry the solvent over molecular sieves (3Å or 4Å).

-

Acquisition:

-

Run standard

H (16 scans).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Run D

O exchange : Add 1 drop of Dngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Run gHMBC (Gradient Heteronuclear Multiple Bond Correlation) optimized for

Hz to link N-substituents to the ring carbons.

-

Protocol C: IR Sample Preparation (KBr vs. ATR)

-

ATR (Attenuated Total Reflectance): Preferred for rapid screening.[1] Ensure solid contact is maximized.

-

KBr Pellet: Essential for resolving fine splitting in the fingerprint region. Mix 1-2 mg of sample with 100 mg dry KBr. Grind to a fine powder and press under vacuum to avoid moisture bands (which obscure

).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

References

-

Claramunt, R. M., et al. (2006).[1] "The structure of pyrazoles in the solid state: A crystallographic and

C CPMAS NMR study." Journal of Molecular Structure, 786(2-3), 101-110. Link[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Elguero, J. (1984).[1] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5, 167-303.[1] Link

-

Alkorta, I., & Elguero, J. (2020).[1] "Tautomerism of Pyrazoles: An Update." Molecules, 25(6), 1334.[1] Link[1]

-

Faure, R., et al. (1989).[1] "

C NMR study of the regiochemistry of N-alkylation of pyrazoles." Magnetic Resonance in Chemistry, 27(10), 986-989. Link[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard text for IR/NMR bands).

Sources

Technical Whitepaper: 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine

Executive Summary

The molecule 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines a lipophilic benzyl-pyrazole core with a flexible propyl-amine linker. This specific architecture allows it to function as a critical intermediate in the synthesis of kinase inhibitors (e.g., mTOR, RIPK1), GPCR ligands (Dopamine D4, Serotonin 5-HT), and Sigma receptor modulators.

This guide provides a comprehensive technical breakdown of its nomenclature, validated synthetic pathways, physicochemical properties, and application in medicinal chemistry.

Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical reproducibility. While the IUPAC name is the standard, understanding the numbering priority is critical for derivative synthesis.

Nomenclature Breakdown

-

Parent Ring: 1H-Pyrazole (5-membered heterocycle with two adjacent nitrogens).

-

Substituent 1 (Position 1): Benzyl group (phenylmethyl) attached to the pyrrolic nitrogen.

-

Substituent 2 (Position 4): Propan-1-amine chain attached to the C4 carbon.

Systematic Name: 3-(1-benzyl-1H-pyrazol-4-yl)propan-1-amine CAS Registry Number (Analogous): 1006478-66-1 (HCl salt ref) SMILES: NCCc1cn(Cc2ccccc2)nc1 InChIKey: Computed-Unique-Key-Required

Physicochemical Profile (Calculated)

| Property | Value | Context |

| Molecular Formula | Core Composition | |

| Molecular Weight | 215.30 g/mol | Fragment-sized (Rule of 3 compliant) |

| cLogP | ~1.8 - 2.1 | Moderate Lipophilicity (Good BBB penetration potential) |

| H-Bond Donors | 2 (Amine | Interaction capability |

| H-Bond Acceptors | 2 (Pyrazole | Interaction capability |

| pKa (Amine) | ~10.2 | Basic (Exists as cation at physiological pH) |

| Physical State | Viscous Oil / Low-melting Solid | Free base form |

Synthetic Architecture

The synthesis of 4-substituted pyrazoles requires controlling regioselectivity to avoid mixtures of N1/N2 isomers. The most robust route utilizes the Vilsmeier-Haack formylation followed by chain extension. This approach guarantees the substituent is installed at the electron-rich C4 position.

Validated Synthetic Workflow

The following protocol describes the "Aldehyde Homologation" route, widely cited for its reliability and scalability.

Step 1: Vilsmeier-Haack Formylation [1][2]

-

Precursor: 1-benzyl-1H-pyrazole.

-

Reagents:

(Phosphorus oxychloride), DMF (Dimethylformamide).[2][3][4] -

Mechanism: Electrophilic aromatic substitution at C4.

-

Protocol:

-

Cool DMF (5 equiv) to 0°C. Dropwise add

(1.2 equiv) to form the Vilsmeier reagent (chloroiminium salt). -

Add 1-benzyl-1H-pyrazole dissolved in DMF.

-

Heat to 70-80°C for 4 hours.

-

Critical Step: Quench with ice-cold saturated

or -

Product: 1-benzyl-1H-pyrazole-4-carbaldehyde.

-

Step 2: Chain Extension (Knoevenagel or Wittig)

To convert the

-

Reagents: Cyanomethyl triphenylphosphonium chloride (Wittig) OR Acetonitrile/Base.

-

Reaction:

-

Treat the aldehyde with the Wittig reagent and

(Sodium Hydride) in THF. -

This yields the unsaturated nitrile: 3-(1-benzyl-1H-pyrazol-4-yl)acrylonitrile.

-

Step 3: Exhaustive Reduction

-

Reagents:

(Hydrogen gas), Raney Nickel or -

Mechanism: Saturation of the alkene and reduction of the nitrile to the primary amine.

-

Protocol:

-

Dissolve nitrile in MeOH/NH3 (to prevent secondary amine formation).

-

Hydrogenate at 50 psi.

-

Filter catalyst and concentrate.

-

Purification: Acid-base extraction or Column Chromatography (

).

-

Synthesis Logic Diagram (DOT)

Figure 1: Step-wise synthetic pathway ensuring regioselective functionalization at the C4 position.

Pharmacophore Utility & Applications

Why synthesize this specific amine? The 1-benzyl-pyrazole-4-alkylamine motif acts as a bio-isostere for various aromatic linkers found in clinical drugs.

Medicinal Chemistry Targets

-

Kinase Inhibition (ATP Competitive): The pyrazole nitrogen (N2) can accept a hydrogen bond from the hinge region of kinases (e.g., JAK, Src, or RIPK1). The benzyl group occupies the hydrophobic pocket (Gatekeeper residue), while the propyl-amine tail extends into the solvent-exposed region to improve solubility or interact with Asp/Glu residues.

-

GPCR Ligands (Dopaminergic/Serotonergic): The distance between the aromatic centroid (pyrazole/benzyl) and the basic nitrogen (amine) is ~5-6 Å, mimicking the pharmacophore of dopamine and serotonin. This makes the molecule a potent scaffold for

and

Biological Interaction Flow

Figure 2: Mechanistic interaction of the scaffold with primary biological targets (Kinases and GPCRs).

Safety, Handling & Storage

As a primary amine and organic heterocycle, standard safety protocols apply.

-

Hazards:

-

Storage:

-

Store under inert atmosphere (

or Ar) at 2-8°C. -

Amines readily absorb

from the air to form carbamates; keep tightly sealed.

-

-

Disposal:

-

Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides NOx will be generated).

-

References

-

Vilsmeier-Haack Reaction on Pyrazoles

-

Medicinal Chemistry of Pyrazoles

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Source: N

-

URL:[Link]

-

General Synthesis of 4-Substituted Pyrazoles

-

PubChem Compound Summary (Analogous Core)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 3-(4-methyl-1h-pyrazol-1-yl)propan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

Unlocking the Structural Complexity of Pyrazoles: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved drugs, including celecoxib, apixaban, and sildenafil[1]. However, the structural characterization of pyrazole derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical hurdles. Annular tautomerism, quadrupolar relaxation, and complex electronic delocalization often lead to ambiguous or coalesced spectral data.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. Here, we will dissect the causality behind pyrazole NMR phenomena and establish a series of self-validating experimental protocols to ensure absolute regiochemical certainty in your structural elucidation pipelines.

The Core Phenomenon: Annular Tautomerism and Electronic Delocalization

To accurately interpret pyrazole spectra, one must first understand the physics governing the molecule. Pyrazole is an electron-rich, 6π-electron heteroaromatic system. The resonance contributions from the nitrogen lone pairs drive electron density toward the C-4 position, making it significantly more shielded than C-3 and C-5.

The primary analytical hurdle, however, is annular prototropic tautomerism . Unsubstituted N-H pyrazoles undergo rapid intermolecular proton exchange between the N-1 and N-2 positions[2].

The Causality of Spectral Broadening

On the NMR timescale at ambient temperature, this dynamic exchange process averages the chemical environments of the 3- and 5-positions[3]. Consequently, the distinct signals for H-3 and H-5 (and C-3/C-5) coalesce into a single, often broadened peak[2]. Furthermore, the N-H proton itself typically appears as a very broad signal in the 10–14 ppm range. This broadening is caused by two compounding factors:

-

Chemical Exchange: Rapid proton exchange with trace moisture or other pyrazole dimers/oligomers shortens the transverse relaxation time (

). -

Quadrupolar Coupling: The proton is attached to a

nucleus (spin

Quantitative Spectral Data

Understanding the baseline chemical shifts and coupling constants is critical for identifying deviations caused by substitution or tautomerism. The tables below summarize the expected quantitative data for pyrazole systems.

Table 1: Typical ¹H NMR Spectral Data for Pyrazoles

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Causality & Notes |

| H-3 / H-5 | 7.50 – 7.80 | Doublet / Broad Singlet | Deshielded by adjacent electronegative nitrogens. Signals average in fast exchange[2]. | |

| H-4 | 6.20 – 6.40 | Triplet / Doublet of Doublets | Shielded due to resonance electron donation. Serves as a reliable anchor point[2]. | |

| N-H | 10.0 – 14.0 | Broad Singlet | N/A (Exchangeable) | Broadened by quadrupolar |

Table 2: Typical ¹³C NMR Spectral Data for Pyrazoles

| Position | Chemical Shift (ppm) | Electronic Environment & Structural Impact |

| C-3 / C-5 | 133.0 – 135.0 | Highly deshielded. In N-H pyrazoles, these carbons appear as a single averaged peak unless cooled or analyzed via solid-state NMR[4]. |

| C-4 | 104.0 – 106.0 | Highly shielded due to localized π-electron density. This distinct shift is the primary entry point for 2D NMR assignment[5]. |

Experimental Workflows: Resolving Pyrazole Spectra

To achieve absolute structural certainty, relying solely on 1D ¹H NMR is insufficient. I mandate the following self-validating protocols in our laboratories to systematically dismantle tautomeric ambiguity.

Protocol 1: Solvent-Modulated and Variable Temperature (VT) NMR

When tautomeric exchange obscures regiochemistry, we must manipulate the thermodynamics of the system.

Step-by-Step Methodology:

-

Baseline Acquisition: Acquire a standard ¹H NMR spectrum in a non-polar solvent like

. In this state, pyrazoles form hydrogen-bonded pairs, facilitating rapid proton transfer[6]. -

Solvent Disruption: Evaporate the sample and redissolve in a strongly polar aprotic solvent (

). The DMSO molecules act as hydrogen bond acceptors, coordinating with the pyrazole N-H. This disrupts self-association and significantly slows the intermolecular exchange rate, often sharpening the signals[6]. -

Thermal Modulation (VT-NMR): If signals remain averaged, initiate VT-NMR. Gradually lower the probe temperature (e.g., to -40°C). Cooling reduces the thermal energy available to overcome the activation barrier for proton transfer, shifting the exchange from the "fast" to the "slow" regime on the NMR timescale[2].

-

Solid-State Verification: For definitive ground-state structural proof, utilize ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) solid-state NMR. The crystal lattice "freezes" the molecule into a single tautomeric form, providing un-averaged chemical shifts[4],[3].

Workflow for resolving pyrazole annular tautomerism using solvent, temperature, and solid-state NMR.

Protocol 2: Regiochemical Assignment via 2D NMR (HSQC/HMBC)

Once tautomerism is either halted (via N-substitution) or slowed, we must assign the specific ring positions. Because C-3 and C-5 can have nearly identical chemical shifts depending on substituents, 1D data is prone to misinterpretation.

Step-by-Step Methodology:

-

Anchor Identification: Locate the C-4 carbon in the ¹³C spectrum (~105 ppm). This is your self-validating anchor[5].

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run a multiplicity-edited HSQC optimized for

. Correlate the C-4 anchor to its directly attached proton (H-4). Map the remaining C-3/H-3 and C-5/H-5 pairs[2]. -

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for differentiating C-3 from C-5. Run an HMBC optimized for long-range couplings (

and -

Vector Tracing: Look for

correlations from an N-alkyl or N-aryl substituent to the pyrazole carbons. The substituent protons on N-1 will show a strong

2D NMR assignment strategy leveraging HSQC and HMBC to differentiate pyrazole ring positions.

Conclusion

The structural elucidation of pyrazoles requires a departure from routine 1D NMR analysis. By understanding the thermodynamic drivers of annular tautomerism and the electronic shielding effects inherent to the diazole ring, scientists can deploy targeted interventions—such as solvent modulation, VT-NMR, and strategic 2D HMBC mapping. Implementing these self-validating protocols ensures that the regiochemistry of complex pyrazole-based drug candidates is assigned with absolute, publication-grade confidence.

References

-

[2] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. URL:

-

[4] A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. CDN Science Pub. URL:

-

[3] The use of NMR spectroscopy to study tautomerism. Bohrium. URL:

-

[6] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus .... NIH / PMC. URL:

-

[1] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. URL:

-

[5] 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Pharmacological Activities of Pyrazole Derivatives

Introduction: The Enduring Legacy of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this simple ring system is a cornerstone in the development of a remarkable diversity of therapeutic agents.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets.[3] While rare in nature, synthetic pyrazole derivatives are prevalent in numerous clinically approved drugs, spanning indications from inflammation and cancer to central nervous system disorders.[2][4] This guide provides a comprehensive technical overview of the major pharmacological activities of pyrazole derivatives, delving into their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory potential of pyrazole derivatives is perhaps their most well-established pharmacological attribute, exemplified by the selective COX-2 inhibitor, Celecoxib.[5][6] Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by modulating the arachidonic acid pathway, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

Mechanism of Action: COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized by COX enzymes.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] The selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8] Pyrazole derivatives bearing a benzenesulfonamide moiety have shown significant selectivity for COX-2.[9]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling).[12][13] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[10]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-200 g) are acclimatized to laboratory conditions for at least one week.[12]

-

Grouping: Animals are randomly divided into groups (n=6), including a vehicle control, a positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole derivative.[12]

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[12]

-

Compound Administration: The test compounds, positive control, and vehicle are administered orally (p.o.) one hour before the carrageenan injection.[12]

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.[12]

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11][12]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[11]

II. Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a key component in numerous anticancer agents, demonstrating a wide range of mechanisms to combat cancer cell proliferation and survival.[14][15] These derivatives can interact with various targets, including protein kinases, tubulin, and DNA.[14][15]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling, such as EGFR, BRAF, and CDKs.[9][14][16] For instance, pyrazolo[3,4-d]pyrimidines, as isosteres of the purine nucleus, can effectively block the ATP-binding site of these enzymes.[9] Some derivatives have shown potent inhibitory activity against BRAFV600E, a common mutation in melanoma.[11]

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death (apoptosis) through various mechanisms. This includes the modulation of the Bcl-2 family of proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic BAX), activation of caspases (like caspase-3), and cleavage of PARP.[14][17]

-

Cell Cycle Arrest: By inhibiting cyclin-dependent kinases (CDKs), pyrazole derivatives can halt the cell cycle at different phases (e.g., G1 or G2/M), preventing cancer cell division and proliferation.[9][16]

-

Tubulin Polymerization Inhibition: Some pyrazole hybrids, inspired by natural products like Combretastatin A-4, can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[14]

Signaling Pathway: Induction of Apoptosis by a Pyrazole Derivative

Caption: Pyrazole derivatives can induce apoptosis via the intrinsic pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard in vitro method for assessing the cytotoxic effects of a compound on cancer cell lines.[3][18]

Principle: The assay measures the metabolic activity of cells as an indicator of their viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[3][18] The amount of formazan produced is proportional to the number of living cells.[6]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][6]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][18]

Mechanism of Action:

The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but several potential targets have been identified:

-

Enzyme Inhibition: Some pyrazoles may inhibit essential microbial enzymes, such as bacterial topoisomerases, which are crucial for DNA replication.[18]

-

Cell Wall Synthesis Disruption: Interference with the synthesis of the bacterial cell wall is another plausible mechanism.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, pyrazole derivatives may disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, similar to the action of some azole antifungals.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard in vitro method to quantify the antimicrobial activity of a compound.[19]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][19]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[19]

-

Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivative in a 96-well microtiter plate containing broth.[19]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).[19]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19]

IV. Central Nervous System (CNS) Activity: Modulating Neuronal Function

The pyrazole scaffold is present in drugs targeting the CNS, with applications as anticonvulsant, antidepressant, and neuroprotective agents.[20][21]

Mechanisms of Action:

-

Anticonvulsant Activity: The anticonvulsant effects of some pyrazole derivatives are thought to be mediated through the modulation of ion channels or by enhancing the action of the inhibitory neurotransmitter GABA.[20]

-

Antidepressant Activity: Certain pyrazoline derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes (MAO-A and MAO-B), which are responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[22] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression.

-

Neuroprotective Activity: In the context of neurodegenerative diseases like Alzheimer's, pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and for their ability to reduce the formation of amyloid-beta plaques.[23][24]

Experimental Workflow: PTZ-Induced Seizure Model

Caption: Workflow for evaluating anticonvulsant activity using the PTZ model.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This is a widely used preclinical model to screen for potential anticonvulsant drugs.[14][25]

Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that, when administered to rodents, induces seizures in a dose-dependent manner.[14] Anticonvulsant compounds can delay the onset or reduce the severity of these seizures.

Step-by-Step Methodology:

-

Animal Selection and Grouping: Adult mice are randomly assigned to control and test groups.

-

Compound Administration: The pyrazole derivative or vehicle is administered, typically via intraperitoneal (i.p.) injection.

-

PTZ Administration: After a specific pretreatment time (e.g., 30 minutes), a subconvulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.) is administered.[7]

-

Observation: The animals are immediately placed in individual observation chambers and monitored for the onset of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a set period (e.g., 30 minutes).[7]

-

Scoring: Seizure severity is often scored using a standardized scale (e.g., the Racine scale).[7]

-

Data Analysis: The latency to the first seizure and the seizure severity scores are recorded and compared between the treated and control groups.

V. Conclusion and Future Perspectives

The pyrazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of pyrazole-based hybrid molecules that can simultaneously modulate multiple targets, offering a more holistic approach to treating complex diseases like cancer and neurodegenerative disorders. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational methods will undoubtedly accelerate the discovery of new, more potent, and selective pyrazole derivatives with improved pharmacological profiles.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]

-

Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery. Available at: [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. Available at: [Link]

-

Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. Available at: [Link]

-

2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available at: [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. Available at: [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. Available at: [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. Available at: [Link]

-

Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders | Bentham Science Publishers. Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher. Available at: [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. Available at: [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Cell cycle analysis through PI staining and following flow cytometry... - ResearchGate. Available at: [Link]

-

Apoptosis assays: western blots - YouTube. Available at: [Link]

-

Cell Cycle Analysis by Flow Cytometry - YouTube. Available at: [Link]

-

What is correct way to study cell cycle analysis using flow cytometry? - ResearchGate. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. Available at: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available at: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Available at: [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdb.apec.org [pdb.apec.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchhub.com [researchhub.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. biotech.illinois.edu [biotech.illinois.edu]

- 22. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. ijnrd.org [ijnrd.org]

Precision Synthesis of N-Benzyl Pyrazoles: A Technical Guide for Medicinal Chemists

Executive Summary

The N-benzyl pyrazole scaffold is a cornerstone in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., derivatives of crizotinib), anti-inflammatory agents (e.g., celecoxib analogs), and metabolic modulators. While the pyrazole ring offers unique hydrogen-bonding capabilities, the introduction of the N-benzyl group presents a defining synthetic challenge: Regioselectivity.

This technical guide moves beyond basic textbook synthesis to address the practical realities of constructing N-benzyl pyrazoles in a pharmaceutical setting. We analyze the three dominant methodologies—Direct Alkylation, De Novo Cyclocondensation, and Mitsunobu Coupling—providing self-validating protocols and mechanistic insights to ensure reproducible, high-purity outcomes.

Part 1: The Mechanistic Challenge (The Tautomer Trap)

The fundamental difficulty in N-benzyl pyrazole synthesis arises from the annular tautomerism of the pyrazole ring. In unsymmetrical 3,5-disubstituted pyrazoles, the proton oscillates between N1 and N2. When subjected to alkylation, this equilibrium leads to a mixture of regioisomers (N1-benzyl vs. N2-benzyl), often requiring tedious chromatographic separation.

Visualization: The Regioselectivity Problem

The following diagram illustrates the tautomeric equilibrium and the resulting competitive alkylation pathways.

Caption: Figure 1. Annular tautomerism leads to a delocalized anion, resulting in competitive N1/N2 alkylation based on steric and electronic factors.

Part 2: Strategy A - Direct N-Alkylation (The Optimized S_N2 Route)

Direct alkylation of a pre-formed pyrazole with benzyl halides is the most common approach but notoriously non-selective. However, selectivity can be engineered by manipulating the solvent system and base .

Technical Insight: The Solvent Effect

Research indicates that DMSO promotes N1-alkylation (the less sterically hindered position) more effectively than THF or DMF. This is attributed to the specific solvation of the potassium cation by DMSO, creating a "naked" pyrazolate anion that is more sensitive to the steric bulk of the substituents adjacent to the nitrogens.

Protocol 1: Regioselective N-Benzylation

Target: Synthesis of 1-benzyl-3-methyl-5-phenylpyrazole (favored) vs. 1-benzyl-5-methyl-3-phenylpyrazole.

Reagents:

-

3-Methyl-5-phenyl-1H-pyrazole (1.0 equiv)

-

Benzyl Bromide (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with 3-methyl-5-phenyl-1H-pyrazole and anhydrous

. Add anhydrous DMSO and stir at Room Temperature (RT) for 30 minutes. Note: Ensure vigorous stirring to suspend the base. -

Addition: Add Benzyl Bromide dropwise over 5 minutes. The reaction is slightly exothermic; use a water bath if scaling >10g.

-

Reaction: Stir at RT for 3-5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-isomer (less polar) usually runs higher than the N2-isomer.

-

Workup (Self-Validating Step): Dilute with water (5x reaction volume). If the product precipitates as a solid, filter and wash with water (High Purity). If oil, extract with EtOAc. Wash organic layer with Brine (3x) to remove all DMSO (Critical for NMR purity).

-

Purification: Recrystallize from EtOH/Water or perform flash chromatography.

Expected Outcome: >85% Yield, ~10:1 N1:N2 ratio (substrate dependent).

Part 3: Strategy B - De Novo Cyclocondensation (The Knorr Synthesis)

When high regiocontrol is required and cannot be achieved via alkylation, cyclocondensation is the superior strategy. This involves reacting a 1,3-diketone with a substituted hydrazine (Benzylhydrazine).

Technical Insight: Controlling Regiochemistry

The regioselectivity is dictated by the initial attack of the hydrazine's terminal nitrogen (the more nucleophilic

-

Electron-Deficient Carbonyls: Attacked first.

-

Sterically Unhindered Carbonyls: Attacked first.

Visualization: Knorr Cyclocondensation Mechanism

Caption: Figure 2. Knorr synthesis mechanism.[2][3] Selectivity is determined during the initial hydrazine attack.

Protocol 2: Condensation of Benzylhydrazine with 1,3-Diketones

Reagents:

-

1,3-Diketone (e.g., Benzoylacetone) (1.0 equiv)

-

Benzylhydrazine Dihydrochloride (1.1 equiv)

-

Ethanol (0.2 M)

-

Triethylamine (2.2 equiv - to neutralize HCl salt)

Step-by-Step Methodology:

-

Preparation: Dissolve Benzylhydrazine·2HCl in Ethanol. Add Triethylamine dropwise at 0°C. Stir for 15 min.

-

Addition: Add the 1,3-diketone in one portion.

-

Reflux: Heat the mixture to reflux (78°C) for 2-4 hours.

-

Validation: Monitor consumption of diketone by TLC.

-

Workup: Evaporate Ethanol under reduced pressure. Resuspend residue in EtOAc/Water.[2] Extract, dry over

, and concentrate. -

Purification: Often yields pure product without chromatography.

Part 4: Strategy C - Mitsunobu Reaction (The "Surgeon" Approach)

For substrates sensitive to base or when alkyl halides are unstable, the Mitsunobu reaction couples a pyrazole (NH) directly with Benzyl Alcohol. This method proceeds with inversion of configuration (relevant if using chiral benzyl-like alcohols) and generally mild conditions.

Protocol 3: Mitsunobu Coupling

Reagents:

-

Pyrazole substrate (1.0 equiv)[1]

-

Benzyl Alcohol (1.2 equiv)

-

Triphenylphosphine (

) (1.5 equiv)[4] -

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

-

Setup: Dissolve Pyrazole, Benzyl Alcohol, and

in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[4] -

Addition: Add DIAD dropwise over 10-15 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.

-

Reaction: Allow to warm to RT and stir overnight (12-16h).

-

Workup: Concentrate THF. Triturate the residue with Ether/Hexane (1:1) to precipitate Triphenylphosphine Oxide (TPPO). Filter off the white solid (TPPO).

-

Purification: The filtrate contains the product and reduced DIAD. Purify via column chromatography (Silica).

Part 5: Comparative Analysis & Decision Framework

Data Summary: Method Comparison

| Feature | Direct Alkylation ( | Knorr Cyclocondensation | Mitsunobu Coupling |

| Regioselectivity | Low to Moderate (Solvent dependent) | High (Substrate dependent) | Low to Moderate |

| Reaction Conditions | Basic ( | Acidic or Neutral | Neutral/Mild |

| Atom Economy | High | Moderate (Loss of | Low (Generates TPPO/Hydrazine) |

| Scalability | Excellent | Excellent | Poor (TPPO removal is difficult) |

| Best For... | Simple substrates, cost-efficiency | Regio-defined complex cores | Sensitive functional groups |

Decision Tree: Selecting the Right Synthesis

Caption: Figure 3. Strategic decision matrix for selecting the optimal synthetic route.

References

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Link

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link

-

Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC. Link

-

ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Link

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Link

Sources

Protocols for Amide Coupling Reactions with Primary Amines: An Application Guide

Introduction

The amide bond is a cornerstone of modern chemistry, renowned for its exceptional stability and prevalence in a vast array of molecules, from life-sustaining proteins to blockbuster pharmaceuticals and high-performance polymers.[1] In medicinal chemistry, the formation of an amide bond is one of the most frequently performed reactions, offering a reliable strategy for linking molecular fragments and exploring structure-activity relationships.[2]

However, the direct condensation of a carboxylic acid and a primary amine is deceptively challenging. The intrinsic acidity of the carboxylic acid and the basicity of the amine lead to a rapid and competing acid-base reaction, forming a non-reactive ammonium-carboxylate salt.[3][4] Overcoming this thermodynamic hurdle requires the activation of the carboxylic acid, a process that converts the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the primary amine.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for amide bond formation. We will delve into the mechanistic underpinnings of various coupling reagents, present field-proven, step-by-step protocols, and offer insights into troubleshooting and optimization.

Section 1: Activating the Carboxylic Acid: Core Strategies

The central principle of amide coupling is the transformation of the carboxylic acid's hydroxyl group into a species that is readily displaced by an amine. This is achieved by reacting the carboxylic acid with a "coupling reagent," which generates a highly reactive intermediate. The subsequent addition of the primary amine leads to the formation of the desired amide bond. The overall workflow is a two-step process, often performed in a single pot.[2]

Section 2: Major Classes of Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, particularly racemization of chiral centers.

The Acyl Chloride Method

One of the most traditional and potent methods for activating a carboxylic acid is its conversion to an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] Acyl chlorides are highly reactive electrophiles that readily react with primary amines.[6]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion to form the amide.[6] A stoichiometric amount of base (e.g., triethylamine or pyridine) is required to neutralize the hydrochloric acid (HCl) byproduct.[5][6]

Advantages:

-

High reactivity and often high yields.

-

The activating agent (e.g., SOCl₂) is inexpensive.

Disadvantages:

-

The preparation of the acyl chloride can require harsh conditions (e.g., heat), which may not be suitable for complex or sensitive substrates.[2]

-

The high reactivity can lead to side reactions if other nucleophilic functional groups are present.

Carbodiimide Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents that facilitate amide bond formation under mild conditions.[3]

Mechanism: The reaction begins with the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then attacked by the primary amine to yield the amide and a urea byproduct.[7]

A significant challenge with carbodiimides is that the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, terminating the desired reaction pathway.[8][9] To mitigate this and to suppress racemization of α-chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included.[8] These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.[8]

Key Carbodiimides:

-

DCC: Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, often requiring filtration for removal.

-

EDC (or EDAC): The urea byproduct is water-soluble, which greatly simplifies purification through a simple aqueous workup.[8] This makes EDC the preferred carbodiimide for many applications, including bioconjugation in aqueous media.[8][10]

Onium Salt Reagents

Onium salt-based coupling reagents, which include phosphonium and aminium/uronium types, are among the most efficient and popular reagents used in modern synthesis, particularly for challenging substrates.[9]

General Mechanism: In the presence of a non-nucleophilic base (typically DIPEA or TEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the onium salt to generate a highly reactive OBt or OAt active ester, which then rapidly couples with the primary amine.[11][12]

Phosphonium Salts:

-

BOP (Castro's Reagent): One of the first onium salts, known for high efficiency and low racemization.[13] Its major disadvantage is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12][14]

-

PyBOP: A widely used alternative to BOP that avoids the formation of HMPA, making it a much safer choice.[14]

Aminium/Uronium Salts:

-

HBTU/TBTU: These are highly effective and commonly used reagents that generate OBt active esters.[12]

-

HATU: Considered a gold-standard reagent, HATU is renowned for its rapid reaction kinetics, high coupling efficiency, and effectiveness with sterically hindered substrates.[11][15] Its superior performance is attributed to the 7-azabenzotriazole (OAt) moiety, which forms a more reactive active ester.[11] It's important to note that while often depicted as uronium salts, the true structure of these reagents in solution and the solid state is the guanidinium isomer.[16]

Section 3: Key Experimental Parameters & Troubleshooting

| Parameter | Consideration | Rationale & Expert Insight |

| Solvent | Aprotic solvents like DMF, DCM, or THF are most common.[5] | DMF is excellent for dissolving a wide range of substrates and reagents but can be difficult to remove. DCM is a good general-purpose solvent that is easily removed. For some protocols, greener solvents like Cyrene™ are emerging.[1] |

| Base | Non-nucleophilic tertiary amines like DIPEA (Hünig's base) or TEA are standard. | The base is crucial for deprotonating the carboxylic acid (for onium salt reagents) and neutralizing acid byproducts (for acyl chlorides). DIPEA is often preferred over TEA due to its greater steric bulk, which reduces its nucleophilicity and minimizes side reactions. |

| Stoichiometry | Typically, a slight excess (1.0-1.2 eq.) of the amine and coupling reagent relative to the limiting carboxylic acid is used. | A slight excess helps drive the reaction to completion.[11] However, using a large excess of an aminium reagent can lead to a side reaction where the reagent directly reacts with the primary amine to form a guanidinium byproduct. |

| Order of Addition | For onium salts, pre-activation is common: the carboxylic acid, base, and coupling reagent are stirred together for a short period before adding the amine.[11] | Pre-activation ensures the formation of the reactive intermediate before the amine is introduced, which can maximize yield and minimize side reactions, especially if the amine is highly nucleophilic. |

| Temperature | Most couplings are run at 0 °C to room temperature.[5][12] | Starting the reaction at 0 °C helps to control any initial exotherm, especially during the activation step. For sluggish reactions involving electron-deficient amines or sterically hindered substrates, gentle heating may be required.[17][18] |

| Workup | Typically involves an aqueous quench followed by extraction. Washes with dilute acid (e.g., 1N HCl) and base (e.g., sat. NaHCO₃) are used. | The acid wash removes excess amine and base. The base wash removes unreacted carboxylic acid and additives like HOBt. A final brine wash helps to remove water from the organic layer.[11] |

Section 4: Detailed Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Chloride

This protocol describes a general procedure for coupling a primary amine with a pre-formed or in-situ generated acyl chloride.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Oxalyl Chloride or Thionyl Chloride (1.2-1.5 equiv)

-

Primary Amine (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-2.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, stir bar, ice bath

Procedure:

-

Acid Chloride Formation (Optional, if not starting from isolated acyl chloride): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Argon). Add a catalytic amount of DMF (1 drop). Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

Amine Solution Preparation: In a separate flask, dissolve the primary amine (1.0 equiv) and TEA (2.2 equiv) in anhydrous DCM.[1] Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: Dissolve the acyl chloride from the previous step in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[6] Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[6]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used method that benefits from mild conditions and a straightforward, water-based workup.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Primary Amine (1.0-1.2 equiv)

-

EDC·HCl (1.1-1.5 equiv)

-

HOBt (1.1-1.5 equiv)

-

DIPEA (optional, 1-2 equiv, if amine is provided as a salt)

-

Anhydrous DMF or DCM

-

Round-bottom flask, stir bar

Procedure:

-

Reaction Setup: To a stirred solution of the carboxylic acid (1.0 equiv), primary amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF (or DCM) at room temperature, add EDC·HCl (1.2 equiv) in one portion.[5][19]

-

Reaction: Stir the mixture at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl (or 10% citric acid), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: HATU-Mediated Amide Coupling

This protocol is ideal for difficult couplings, including those involving sterically hindered acids or amines, and is known for its high efficiency and low rates of racemization.[11]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Primary Amine (1.0-1.2 equiv)

-

HATU (1.0-1.2 equiv)

-

DIPEA (2.0-3.0 equiv)

-

Anhydrous DMF

-

Round-bottom flask, stir bar

Procedure:

-

Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere. Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[5][11]

-

Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity, indicating activation.

-

Coupling: Add the primary amine (1.1 equiv) to the reaction mixture. If the amine is in the form of a salt (e.g., hydrochloride), an additional equivalent of DIPEA may be required.

-

Reaction Monitoring: Continue to stir the reaction at room temperature for 1-18 hours. Monitor progress by TLC or LC-MS.[11]

-

Workup: Dilute the reaction with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.[11]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Section 5: Comparative Summary of Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages |

| Acyl Chlorides | SOCl₂, (COCl)₂ | Highly reactive, inexpensive activation | Harsh conditions may be required; low functional group tolerance |

| Carbodiimides | DCC, EDC | Mild conditions; EDC allows for easy aqueous workup[8] | Risk of racemization without additives; N-acylurea side product formation[8][9] |

| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization[13] | BOP produces carcinogenic HMPA;[14] PyBOP is safer but more expensive |

| Aminium Salts | HBTU, HATU | Very high efficiency, fast reactions, good for hindered substrates[11] | Higher cost; potential for amine guanidinylation side reaction |

Conclusion

The synthesis of amides from primary amines and carboxylic acids is a mature yet continually evolving field. While classic methods like the acyl chloride approach remain useful, the development of sophisticated coupling reagents has provided chemists with a powerful toolkit to forge amide bonds under increasingly mild and efficient conditions. The choice of reagent—from the workhorse EDC/HOBt system to the high-performance HATU—should be guided by the specific challenges of the target molecule. By understanding the mechanisms behind these reagents and adhering to optimized protocols, researchers can reliably construct the vital amide linkages that are central to drug discovery and materials science.

References

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

-

Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec Peptides. [Link]

-

Organic Synthesis. Acid-Amine Coupling using BOP. Organic-Synthesis.com. [Link]

-

PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. [Link]

-

Slideshare. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Slideshare. [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Royal Society of Chemistry. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

-

Wiley Online Library. The Uronium/Guanidinium Peptide Coupling Reagents. Wiley Online Library. [Link]

-

Thieme. 3.7 Phosphonium Salts. Thieme. [Link]

-

C&EN. Optimizing Peptide Coupling: Key Techniques. C&EN. [Link]

-

ResearchGate. Mechanism of BOP-mediated coupling reagent. ResearchGate. [Link]

-

ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

-

ResearchGate. Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

-

ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

Common Organic Chemistry. BOP. Common Organic Chemistry. [Link]

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

-

Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

Ben-Gurion University Research Portal. (2008, January 15). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

Reddit. (2024, October 9). Struggling with amide coupling. Reddit. [Link]

-

Chemistry Steps. Converting Amines to Amides. Chemistry Steps. [Link]

Sources

- 1. pure.hud.ac.uk [pure.hud.ac.uk]

- 2. hepatochem.com [hepatochem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 5. Lab Reporter [fishersci.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. BOP [commonorganicchemistry.com]

- 15. HATU - Enamine [enamine.net]

- 16. users.uniwa.gr [users.uniwa.gr]

- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Pyrazole-Based Kinase Inhibitors: From Rational Design to Cellular Validation

Abstract

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor class. Its planar, electron-rich heteroaromatic ring offers a versatile template for ATP-competitive inhibition, capable of forming critical hydrogen bonds with the kinase hinge region while positioning substituents into the hydrophobic back pocket and solvent-exposed front regions. This guide details the structural logic, synthetic optimization strategies, and validated protocols for characterizing pyrazole derivatives, bridging the gap between rational design and biological verification.

Structural Logic: The Pyrazole Hinge-Binding Motif

The efficacy of pyrazole derivatives stems from their ability to mimic the adenine ring of ATP.[1] In a typical Type I (ATP-competitive) binding mode, the pyrazole nitrogen atoms interact directly with the kinase hinge region—the segment connecting the N- and C-terminal lobes.

Mechanism of Action[2][3][4]

-

Hinge Interaction: The pyrazole N2 (acceptor) and often an adjacent exocyclic amine (donor) form a bidentate hydrogen bond network with the backbone amide NH and carbonyl oxygen of hinge residues (e.g., Met, Leu, or Glu).

-

Gatekeeper Selectivity: Substituents at the C3/C5 positions probe the "gatekeeper" residue, a key determinant of selectivity (e.g., Threonine vs. Methionine).

-

Solvent Exposure: The N1 position often bears solubilizing groups (e.g., piperidine, morpholine) that extend into the solvent channel, improving pharmacokinetics without disrupting binding affinity.

Visualization: Hinge Binding Topology

The following diagram illustrates the canonical interaction between a pyrazole-based inhibitor and the kinase active site.

Figure 1: Canonical binding interactions of pyrazole derivatives within the ATP-binding pocket.[1][2] The scaffold acts as an anchor, allowing modular substitution to tune selectivity and solubility.

Biochemical Validation: ADP-Glo™ Kinase Assay Protocol

To determine the inhibitory potency (

Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[3][4][5][6] It is a two-step coupled assay:

-

Depletion: Unconsumed ATP is depleted.[5]

-

Detection: ADP is converted back to ATP, which is then used by luciferase to generate light.[5]

Detailed Protocol

Reagents:

-

Kinase Enzyme System (Target Kinase + Substrate)

-

Ultrapure ATP (Critical: Standard ATP contains ADP impurities that raise background)

-

Test Compounds (Pyrazole derivatives dissolved in 100% DMSO)

Workflow Steps:

-

Compound Preparation (Serial Dilution):

-

Prepare 100x stock solutions of pyrazoles in DMSO (e.g., 10 mM start).

-

Perform 3-fold serial dilutions in DMSO.

-

Dilute 1:25 into 1x Kinase Buffer to create a 4x working solution (4% DMSO).

-

Why: This ensures the final DMSO concentration in the assay is 1%, preventing enzyme denaturation while maintaining compound solubility.

-

-

Kinase Reaction (5 µL Volume):

-

Add 2 µL of Kinase/Substrate mix to a 384-well white low-volume plate.

-

Add 1 µL of Compound (4x working solution). Incubate 10 min at RT to allow equilibrium binding.

-

Add 2 µL of Ultrapure ATP to initiate the reaction.

-

Incubate for 60 minutes at RT.

-

Control: Include "No Enzyme" (background) and "No Compound" (Max Activity) wells.

-

-

ADP-Glo Reaction (Termination):

-

Detection:

-

Readout:

-

Measure Luminescence (Integration time: 0.5–1.0 sec).

-

Calculate % Inhibition:

.

-

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the ADP-Glo™ biochemical assay. Precise timing in steps 2 and 3 is critical for stable signal generation.

Cellular Validation: Target Engagement

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and ATP competition (intracellular ATP is ~1-5 mM). We recommend the NanoBRET™ Target Engagement (TE) Assay to quantify binding affinity inside live cells.[11]

Protocol: NanoBRET™ TE Assay

Concept: A cell-permeable tracer (BRET acceptor) competes with your pyrazole inhibitor for the kinase active site. The kinase is fused to NanoLuc® luciferase (BRET donor).

-

No Binding: Tracer binds kinase → High BRET signal.

-

Binding: Inhibitor displaces tracer → Loss of BRET signal.

Steps:

-

Transfection: Transfect HEK293 cells with the Kinase-NanoLuc fusion plasmid (24 hours prior).

-

Tracer Addition: Add the cell-permeable Tracer at a concentration near its

(determined previously). -

Treatment: Add serial dilutions of the pyrazole inhibitor.

-

Incubation: 2 hours at 37°C.

-

Measurement: Add substrate and measure Donor (460 nm) and Acceptor (618 nm) emission.

-

Analysis: Plot the BRET ratio (

) against log[Inhibitor]. The

Case Studies: Approved Pyrazole Kinase Inhibitors

The following table highlights how the pyrazole scaffold has been successfully deployed in FDA-approved therapeutics.

| Drug Name | Target(s) | Indication | Pyrazole Role | Key Reference |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Hinge binder (Pyrrolo[2,3-d]pyrimidine core mimics pyrazole geometry) | |

| Crizotinib | ALK/ROS1/MET | NSCLC | 3-substituted pyrazole binds hinge; 5-position directs selectivity | |

| Encorafenib | BRAF V600E | Melanoma | Pyrazole N2 accepts H-bond from Glu501 (hinge) | |

| Avapritinib | PDGFRA/KIT | GIST | Targets active conformation; pyrazole is central scaffold |

References

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega.[5][6] Link

-

Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[11] Nature Communications. Link

-

Fabbro, D., et al. (2012). Ten years of protein kinase inhibitors: failures and successes. Journal of Biomolecular Screening. Link

-

Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors.[12][13] Pharmacological Research.[8][10][14][15] Link

-

Lafleur, K., et al. (2009). Structural analysis of the kinase-inhibitor interactome.[1][2][14][16] Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]